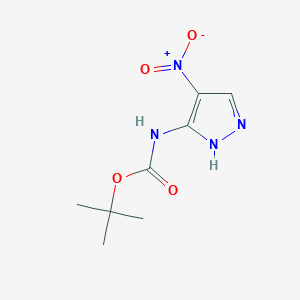

tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate

Description

tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate is a nitro-substituted pyrazole derivative protected by a tert-butyl carbamate group. This compound is structurally characterized by a pyrazole ring with a nitro group at the 4-position and a carbamate moiety at the 3-position. The tert-butyl group enhances steric protection, improving stability during synthetic processes, particularly in medicinal chemistry applications where amine protection is critical . It is commercially available under CAS registry numbers and synonyms such as SCHEMBL18138246 and MFCD31633975, with suppliers listed globally .

Properties

IUPAC Name |

tert-butyl N-(4-nitro-1H-pyrazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-6-5(12(14)15)4-9-11-6/h4H,1-3H3,(H2,9,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEICYKCOGCKQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 4-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: 4-amino-1H-pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: 4-nitro-1H-pyrazole and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrazole derivatives, which are valuable in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of nitro and carbamate groups on biological activity. It can be used to synthesize bioactive molecules that target specific enzymes or receptors .

Medicine: They can be used to design new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carbamate group can also participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

describes four tert-butyl carbamate derivatives with hydroxy-substituted pyrazole cores. Key differences in substituents and their impact on physical properties are summarized below:

Key Observations :

- Substituent Bulk and Yield : Bulky aryl substituents (e.g., phenyl, 4-chlorophenyl) correlate with higher yields (83% for 10c vs. 48% for 10a), likely due to improved reaction kinetics or reduced side reactions .

- Melting Points : Electron-withdrawing groups (e.g., 4-chlorophenyl in 10d) lower melting points (107–108°C), while hydroxy groups (10a) increase thermal stability (188–191°C) .

Nitro vs. Hydroxy Substituents

The nitro group in tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxy group in derivatives. This difference likely alters reactivity in subsequent reactions, such as nucleophilic substitutions or catalytic cross-couplings.

Alkyl-Substituted Pyrazole Carbamates

reports tert-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate (CAS 2023003-35-0), which features a propyl group at the 1-position. A comparison with the parent compound is shown below:

Key Observations :

- Acidity : The predicted pKa of 11.74 suggests moderate basicity, which may influence solubility and binding interactions .

Heterocyclic Variants of tert-Butyl Carbamates

Pyrimidine and Imidazole Derivatives

and highlight carbamates fused with pyrimidine (e.g., Example 75 in ) or imidazole (e.g., tert-butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate in ) rings. These heterocycles introduce distinct electronic and steric profiles:

- Pyrimidine Derivatives: Exhibit planar structures conducive to π-π stacking in biological targets, as seen in ’s chromenone-pyrimidine hybrid (melting point 163–166°C) .

- Imidazole Derivatives: The imidazole ring’s aromaticity and hydrogen-bonding capacity enhance interactions with enzymes or receptors, as evidenced by the high purity (95%) of tert-butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate .

Biological Activity

tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro group at the 4-position and a tert-butyl carbamate group at the 3-position. The molecular formula is , with a molecular weight of approximately 224.22 g/mol. The presence of the nitro and carbamate functional groups enhances its reactivity and biological activity, making it a subject of interest in various fields, particularly medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biological pathways.

- Hydrogen Bonding : The carbamate moiety can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

Antimicrobial Properties

Several pyrazole derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Anticancer Potential

Research indicates that certain pyrazole derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interactions with specific cellular pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| t-Butyl (1-butyl-4-nitro-1H-pyrazol-3-yl)carbamate | Contains a butyl group instead of an isobutyl group | May exhibit different reactivity and biological activity due to structural variation |

| t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-5-yl)carbamate | Nitro group positioned at the 5-position instead of the 4-position | Positioning affects chemical properties and interactions with other molecules |

This table highlights how variations in structure can influence the biological activity of pyrazole derivatives.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications:

- Antioxidant Activity : Analogous compounds have been evaluated for their antioxidant properties using assays such as DPPH and ABTS, demonstrating significant radical scavenging abilities. Such activities suggest that this compound may also possess similar properties .

- Enzyme Inhibition : Studies indicate that pyrazole derivatives can act as enzyme inhibitors, affecting metabolic pathways critical for cancer progression. The specific interactions between these compounds and target enzymes are an area of ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.